molecular formula C18H20ClNO2 B3138411 N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide CAS No. 454473-72-4

N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide

Cat. No.: B3138411
CAS No.: 454473-72-4
M. Wt: 317.8 g/mol
InChI Key: VGBALWDCESXOEB-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Synthesis

  • In a study of similar compounds, the crystal structure of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide was analyzed, revealing a three-dimensional network formed by hydrogen bonds, which could be significant for understanding the physical and chemical properties of related compounds (Yalcin et al., 2012).

2. Biological Activity and Inhibition

  • Compounds structurally similar to N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide have shown promising biological activities. For instance, a N-(1,1-dimethylpropynyl) benzamide series was found to inhibit mitosis in plant cells at low concentrations, indicating potential applications in agriculture or biochemistry (Merlin et al., 1987).

3. Potential in Drug Discovery

  • Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and evaluated for anti-tubercular activity. Some compounds showed potent activity against Mycobacterium tuberculosis, suggesting potential applications in drug discovery for tuberculosis treatment (Nimbalkar et al., 2018).

4. Spectroscopic Analysis

  • Spectrophotometric methods have been developed for determining related compounds like 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide. Such methods are crucial for the accurate measurement and analysis of these compounds in various contexts (Shu, 2011).

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,13-19)17(21)20-15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBALWDCESXOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185151
Record name 3-Chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-72-4
Record name 3-Chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide
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